molecular formula C17H17Cl2NO5S B4854894 methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate

methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate

Cat. No. B4854894
M. Wt: 418.3 g/mol
InChI Key: SQZSVIORFGNRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate, also known as Methyl DCSA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate DCSA works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that is involved in the production of inflammatory mediators, while AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate DCSA can reduce inflammation and improve cognitive function.
Biochemical and Physiological Effects
methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate DCSA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate DCSA can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate DCSA can improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate DCSA in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. Additionally, methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate DCSA has been shown to have low toxicity in animal studies. However, one limitation of using methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate DCSA is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate DCSA research. One area of interest is the development of methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate DCSA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate DCSA's potential as a treatment for other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to elucidate the mechanism of action of methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate DCSA and its potential side effects.

Scientific Research Applications

Methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate DCSA has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate DCSA has been shown to have antitumor and anti-inflammatory properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate DCSA has been tested as a herbicide and fungicide. In environmental science, methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate DCSA has been studied as a potential water treatment agent.

properties

IUPAC Name

methyl 2-[4-[(2,4-dichlorophenyl)methylsulfamoyl]-2-methylphenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO5S/c1-11-7-14(5-6-16(11)25-10-17(21)24-2)26(22,23)20-9-12-3-4-13(18)8-15(12)19/h3-8,20H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZSVIORFGNRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-[(2,4-dichlorophenyl)methylsulfamoyl]-2-methylphenoxy]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.